

Application Notes and Protocols for Cefiderocol Broth Microdilution Susceptibility Testing

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Compound of Interest

Compound Name: *Cefiderocol Sulfate Tosylate*

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Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to actively transport into the periplasmic space of Gram-negative bacteria by utilizing their iron uptake systems.^{[1][2]} This "Trojan horse" strategy makes it effective against many multidrug-resistant (MDR) pathogens. However, accurate in vitro susceptibility testing for Cefiderocol presents unique challenges. The reference method for determining the minimum inhibitory concentration (MIC) of Cefiderocol is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).^{[3][4]} Standard Mueller-Hinton broth contains variable iron concentrations that interfere with the siderophore-mediated uptake of Cefiderocol, leading to unreliable and falsely elevated MIC values.^[5] Therefore, strict adherence to a standardized protocol using iron-depleted medium is crucial for obtaining accurate and reproducible results that correlate with in vivo efficacy.^{[1][2]}

These application notes provide a detailed protocol for performing Cefiderocol susceptibility testing using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Considerations for Cefiderocol Susceptibility Testing

Accurate Cefiderocol susceptibility testing is highly dependent on the appropriate preparation and use of iron-depleted media. The presence of iron in the testing medium can lead to falsely resistant results. Therefore, the use of ID-CAMHB is mandatory for broth microdilution testing. [6][7] The CLSI has established a standardized method for preparing ID-CAMHB to ensure consistency and reproducibility.[3][5]

Furthermore, challenges in reading MIC endpoints, such as trailing (the presence of small buttons or light haze across a range of concentrations), have been reported.[3][8] Refined reading guidelines have been developed to improve the reproducibility of MIC determination in such cases.[3] The source of the Mueller-Hinton broth has also been identified as a variable that can impact Cefiderocol MIC results, with some studies recommending specific manufacturers for better consistency.[3][6]

Experimental Protocols

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

This protocol is based on the CLSI M100 guidelines for preparing ID-CAMHB.[3]

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
- Chelex® 100 resin (sodium form, 200-400 mesh)
- Reagent-grade water
- Stock solutions of CaCl_2 , MgCl_2 , and ZnCl_2
- 0.2 μm filter sterilization unit
- pH meter
- Sterile flasks and stir bars

Procedure:

- Prepare CAMHB: Prepare CAMHB according to the manufacturer's instructions.
- Iron Chelation:
 - Add 10 g/L of Chelex® 100 resin to the prepared CAMHB.
 - Stir the mixture continuously for 6 hours at room temperature.[3] This extended chelation time is crucial for optimal iron depletion to $\leq 0.03 \mu\text{g/mL}$.[3][6]
- Remove Chelex® Resin: Allow the resin to settle, then carefully decant the broth or filter it to remove all resin particles.
- Cation Readjustment: Chelation removes essential cations in addition to iron. These must be added back to the broth to achieve the following final concentrations:[6]
 - Calcium (Ca^{2+}): 20–25 mg/L
 - Magnesium (Mg^{2+}): 10–12.5 mg/L
 - Zinc (Zn^{2+}): 0.5–1.0 mg/L
- pH Adjustment: Adjust the pH of the ID-CAMHB to 7.2–7.4 using sterile HCl or NaOH as needed.[9]
- Sterilization: Filter-sterilize the final ID-CAMHB solution through a 0.2 μm filter.
- Quality Control: The iron concentration of the final ID-CAMHB should be verified to be $\leq 0.03 \mu\text{g/mL}$.[3]

Broth Microdilution (BMD) Protocol for Cefiderocol

Materials:

- Prepared sterile ID-CAMHB
- Cefiderocol stock solution
- Sterile 96-well microtiter plates

- Bacterial inoculum suspension (0.5 McFarland standard)
- Sterile normal saline or broth for inoculum dilution
- Incubator (35°C ± 2°C)

Procedure:

- Prepare Cefiderocol Dilutions:
 - Prepare a stock solution of Cefiderocol in normal saline.[10]
 - Perform serial twofold dilutions of the Cefiderocol stock solution in ID-CAMHB to achieve the desired final concentrations in the microtiter plate wells (typically ranging from 0.008 to 128 µg/mL).[6][10]
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Plate Inoculation:
 - Dispense 50 µL of the appropriate Cefiderocol dilution in ID-CAMHB into each well of the 96-well plate.
 - Add 50 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 100 µL.[3]
 - Include a growth control well containing 50 µL of ID-CAMHB and 50 µL of the bacterial inoculum.

- Include a sterility control well containing 100 µL of ID-CAMHB only.[3]
- Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[9]
- Reading and Interpreting Results:
 - The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
 - Trailing Endpoints: In cases of trailing (small buttons of growth or faint turbidity over a range of concentrations), the MIC should be read as the lowest concentration with at least 80% growth reduction compared to the growth control well.[3][8] The CLSI M100 document provides visual examples for interpreting trailing endpoints.[7]

Data Presentation

Quality Control (QC) Ranges for Cefiderocol

Adherence to quality control protocols is essential for ensuring the accuracy of Cefiderocol susceptibility testing. The following table summarizes the acceptable QC ranges for Cefiderocol using the broth microdilution method with ID-CAMHB.

Quality Control Strain	Cefiderocol MIC Range (µg/mL)
Escherichia coli ATCC® 25922™	0.06 - 0.5
Pseudomonas aeruginosa ATCC® 27853™	0.06 - 0.5

Source: CLSI M100[10]

MIC Interpretive Criteria for Cefiderocol

The following tables provide the MIC interpretive breakpoints for Cefiderocol according to CLSI and EUCAST guidelines. Note that breakpoints can differ between these organizations and may be updated periodically.[7][11]

Table 1: CLSI MIC Interpretive Criteria for Cefiderocol (µg/mL)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≤ 4	8	≥ 16
Pseudomonas aeruginosa	≤ 4	8	≥ 16
Acinetobacter baumannii complex	≤ 4	8	≥ 16
Stenotrophomonas maltophilia	≤ 2	4	≥ 8

Source: CLSI M100, 2025[3]

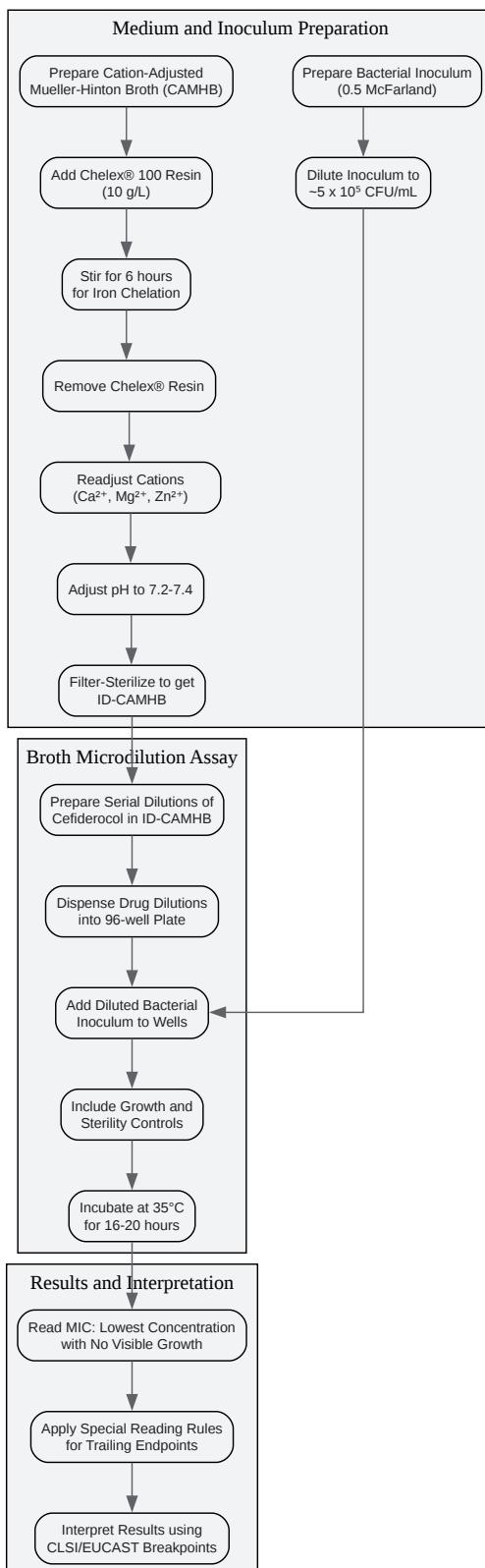
Table 2: EUCAST MIC Interpretive Criteria for Cefiderocol ($\mu\text{g/mL}$)

Organism Group	Susceptible (S)	Resistant (R)
Enterobacterales	≤ 2	> 2
Pseudomonas aeruginosa	≤ 2	> 2
Acinetobacter spp.	PK/PD Breakpoint ≤ 2	> 2
Stenotrophomonas maltophilia	PK/PD Breakpoint ≤ 2	> 2

Source: EUCAST Breakpoint Tables[12][13] Note: For Acinetobacter spp. and Stenotrophomonas maltophilia, EUCAST has established non-species-specific pharmacokinetic/pharmacodynamic (PK/PD) breakpoints.[12]

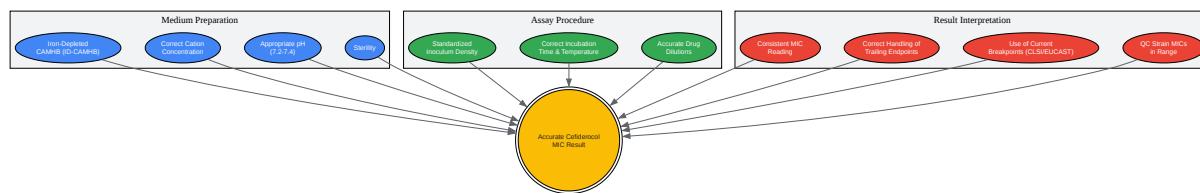
Visualizations

Experimental Workflow for Cefiderocol Broth Microdilution

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Caption: Workflow for Cefiderocol Broth Microdilution Susceptibility Testing.

Logical Relationship of Critical Factors in Cefiderocol Testing



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Caption: Critical factors influencing accurate Cefiderocol MIC determination.

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